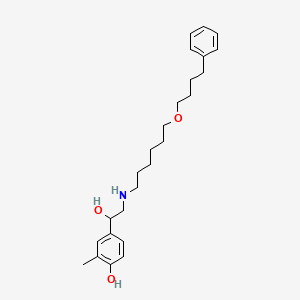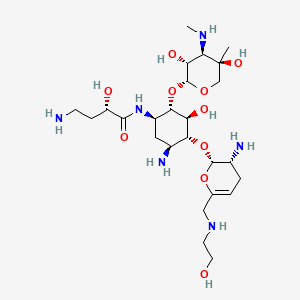
rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4: is a stable isotope-labeled compound used primarily as a reference standard in various analytical applications. It is a derivative of phthalic acid and is characterized by the presence of a carboxyethylpentyl group. This compound is often utilized in research involving phthalates, which are commonly used as plasticizers in the production of flexible polyvinyl chloride (PVC) products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 typically involves the esterification of phthalic anhydride with 5-carboxy-2-ethylpentanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phthalic acid and 5-carboxy-2-ethylpentanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxyethylpentyl group, leading to the formation of carboxylic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and 5-carboxy-2-ethylpentanol.
Oxidation: Carboxylic acids derived from the oxidation of the carboxyethylpentyl group.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 is widely used in scientific research, including:
Analytical Chemistry: As a reference standard for the quantification of phthalates in environmental and biological samples.
Toxicology: To study the metabolism and toxicological effects of phthalates in living organisms.
Polymer Science: To investigate the properties and behavior of phthalates as plasticizers in polymer matrices.
Environmental Science: To assess the environmental impact and degradation pathways of phthalates.
Mechanism of Action
The mechanism of action of rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 is primarily related to its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and durability of the material. In biological systems, it can be metabolized to its corresponding carboxylic acid, which may interact with various molecular targets and pathways, potentially leading to toxicological effects .
Comparison with Similar Compounds
Di(2-ethylhexyl) Phthalate (DEHP): A widely used plasticizer with similar applications but different structural properties.
Mono(2-ethylhexyl) Phthalate (MEHP): A metabolite of DEHP with similar chemical behavior.
Diisodecyl Phthalate (DIDP): Another plasticizer with a longer alkyl chain, leading to different physical properties.
Uniqueness: rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical applications. Its specific structure also allows for distinct interactions with polymer matrices and biological systems, differentiating it from other phthalates .
Properties
CAS No. |
866864-06-4 |
|---|---|
Molecular Formula |
C16H20O6 |
Molecular Weight |
312.354 |
IUPAC Name |
2-(5-carboxy-2-ethylpentoxy)carbonyl-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C16H20O6/c1-2-11(6-5-9-14(17)18)10-22-16(21)13-8-4-3-7-12(13)15(19)20/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,17,18)(H,19,20)/i3D,4D,7D,8D |
InChI Key |
XFGRNAPKLGXDGF-KNIGXJNHSA-N |
SMILES |
CCC(CCCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |
Synonyms |
1,2-Benzenedicarboxylic Acid-d4 Mono(5-carboxy-2-ethylpentyl) Ester; MECPP-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-[4-(6-Fluoro-2-benzoxazolyl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589171.png)


![3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]benzolyl]piperidin-1-yl]ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589175.png)



![(5alpha)-2'H-Androst-2-eno[3,2-c]pyrazol-17-one](/img/structure/B589188.png)
